2-(4-Phenylpiperazino)-3-pyridyl cyanide
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Overview
Description
2-(4-Phenylpiperazino)-3-pyridyl cyanide: is a heterocyclic compound that features a piperazine ring substituted with a phenyl group and a pyridine ring substituted with a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylpiperazino)-3-pyridyl cyanide typically involves the reaction of 4-phenylpiperazine with 3-chloropyridine-2-carbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: 2-(4-Phenylpiperazino)-3-pyridyl cyanide is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials with specific electronic or photonic properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for the development of therapeutic agents .
Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a precursor for the synthesis of functionalized materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazino)-3-pyridyl cyanide is not fully understood. it is believed to interact with molecular targets through its piperazine and pyridine moieties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Phenylpiperazine: A simpler analog without the pyridine and cyanide groups.
3-Pyridyl cyanide: Lacks the piperazine and phenyl groups.
2-(4-Phenylpiperazino)acetamide: Contains an acetamide group instead of a cyanide group.
Uniqueness: 2-(4-Phenylpiperazino)-3-pyridyl cyanide is unique due to the combination of the piperazine, phenyl, pyridine, and cyanide functionalities. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H16N4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N4/c17-13-14-5-4-8-18-16(14)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8H,9-12H2 |
InChI Key |
NMDBZOKTOUXFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
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